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Introduction
Bisphenol C (BPC), identified by CAS number 79-97-0, is an organic compound belonging to

the bisphenol family.[1][2] Its chemical structure, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-

yl]-2-methylphenol, is closely related to the more widely known Bisphenol A (BPA).[3] BPC is

synthesized from two equivalents of o-cresol and one equivalent of acetone. This results in a

core structure identical to BPA but with the addition of a methyl group on each phenolic ring,

ortho to the hydroxyl group.[4] This structural modification significantly influences its

physicochemical properties and, consequently, its applications and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical

properties of Bisphenol C. It is intended for researchers, scientists, and drug development

professionals who require a detailed understanding of this compound for its application in

synthesis, formulation, and toxicological studies. We will delve into its identity, physical and

chemical properties, solubility profile, and spectral characteristics, providing both established

data and field-proven insights into the methodologies used for their determination.

Chemical Identity and Molecular Structure
A clear understanding of the chemical identity and structure of Bisphenol C is fundamental to

interpreting its properties and behavior.
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Identifier Value Source

CAS Number 79-97-0 [1][2]

IUPAC Name

4-[2-(4-hydroxy-3-

methylphenyl)propan-2-yl]-2-

methylphenol

[3]

Synonyms

2,2-Bis(4-hydroxy-3-

methylphenyl)propane, 4,4′-

Isopropylidenedi-o-cresol, 3,3′-

Dimethylbisphenol A

[2][3]

Molecular Formula C₁₇H₂₀O₂ [1][3]

Molecular Weight 256.34 g/mol [2][3]

Chemical Structure

Diagram 1: Chemical Structure of Bisphenol C

Caption: 2D structure of Bisphenol C (CAS 79-97-0).

Physicochemical Properties
A summary of the key physicochemical properties of Bisphenol C is presented below. These

parameters are crucial for predicting its behavior in various experimental and environmental

settings.
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Property Value Source

Physical Form
White to off-white crystalline

solid; needles from xylene.
[1][3]

Melting Point 138-140 °C [2][5][6]

Boiling Point 238-240 °C at 12 mmHg [2][5]

pKa ~10.45 (Predicted) [5]

LogP (Octanol-Water Partition

Coefficient)
4.11 at 20°C [5]

Water Solubility 22 mg/L at 20°C [5][7]

Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything

from formulation to bioavailability. Bisphenol C is characterized by its low aqueous solubility

and moderate solubility in organic solvents.

Aqueous Solubility
Bisphenol C is sparingly soluble in water, with a reported value of 22 mg/L at 20°C.[5][7] This

low solubility is attributed to the hydrophobic nature of the molecule, which is dominated by the

two aromatic rings and the isopropylidene group. The presence of two polar hydroxyl groups

allows for some interaction with water molecules, but this is insufficient to overcome the

hydrophobicity of the carbon skeleton.

Solubility in Organic Solvents
Bisphenol C exhibits moderate to good solubility in a range of organic solvents. While

extensive quantitative data for Bisphenol C is not readily available in the public domain,

qualitative descriptions indicate it is "moderately soluble" in organic solvents and shows

"almost transparency in Methanol".[1][8]

For a practical understanding, it is useful to consider the solubility of the structurally similar

Bisphenol A, for which extensive data is available. BPA is known to be highly soluble in
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alcohols, ethers, and ketones.[9] Given the structural similarities, it is reasonable to infer that

Bisphenol C will exhibit a similar solubility pattern, with good solubility in polar aprotic and

protic organic solvents. The additional methyl groups on the phenolic rings of BPC may slightly

increase its lipophilicity compared to BPA, potentially leading to enhanced solubility in less

polar organic solvents.

Experimental Determination of Solubility: The Shake-
Flask Method
The shake-flask method is a well-established and reliable technique for determining the

equilibrium solubility of a compound. The principle involves agitating an excess of the solid

compound in a solvent for a prolonged period to achieve equilibrium between the dissolved and

undissolved solute. The concentration of the dissolved compound in the saturated solution is

then quantified.

Diagram 2: Workflow for Shake-Flask Solubility Determination
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Preparation

Equilibration

Phase Separation

Quantification

Add excess BPC to solvent in a sealed vial

Agitate at constant temperature (e.g., 24-48 hours)

Centrifuge or allow to settle to separate undissolved solid

Extract an aliquot of the supernatant

Filter the aliquot (e.g., 0.22 µm PTFE filter)

Analyze concentration by a validated analytical method (e.g., HPLC-UV)

Click to download full resolution via product page

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol for Solubility Determination:

Preparation of Saturated Solution: Add an excess amount of Bisphenol C to a known

volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is

crucial to ensure saturation.
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Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25

°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the

vials to accelerate phase separation.

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear

supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter

(e.g., 0.22 µm PTFE) to remove any remaining solid particles.

Quantification: Analyze the concentration of Bisphenol C in the filtered supernatant using a

validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV).

Data Reporting: The solubility is typically reported in units of mg/L or g/100 mL at the

specified temperature.

Causality Behind Experimental Choices:

Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving

thermodynamic equilibrium, which is essential for determining true solubility.

HPLC-UV for Quantification: HPLC is a robust and widely used technique for the

quantification of bisphenols.[10][11][12] A reversed-phase C18 column is commonly used,

with a mobile phase consisting of a mixture of acetonitrile and water, often with a small

amount of acid (e.g., formic acid) to ensure the phenolic hydroxyl groups are protonated.[12]

UV detection is suitable as the aromatic rings in Bisphenol C provide strong chromophores.

Spectral Properties
The spectral properties of Bisphenol C are indispensable for its identification and

quantification.

UV-Vis Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600471/
https://www.researchgate.net/figure/HPLC-methods-for-analysis-of-bisphenols-in-environmental-samples_tbl1_358985799
https://www.mtc-usa.com/kb-article/aa-02576
https://www.mtc-usa.com/kb-article/aa-02576
https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In silico studies have reported a broad absorption band for Bisphenol C at approximately

252.34 nm. This absorption is attributed to the π → π* electronic transitions within the aromatic

rings.

Infrared (IR) Spectroscopy
The IR spectrum of Bisphenol C provides information about its functional groups. A

representative IR spectrum is available from the NIST Chemistry WebBook.[13] The key

expected absorption bands are:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

groups.

C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl

and isopropylidene groups.

C=C Stretching (Aromatic): Sharp peaks in the region of 1500-1600 cm⁻¹.

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of Bisphenol C.

¹H NMR Spectroscopy:

A ¹H NMR spectrum for 2,2-Bis(4-hydroxy-3-methylphenyl)propane is available, providing

experimental evidence for its structure.[14] The expected signals are:

Hydroxyl Protons (-OH): A singlet that can appear over a wide chemical shift range, typically

between 4-7 ppm, and its position can be concentration and solvent dependent.

Aromatic Protons: Protons on the phenolic rings will appear in the aromatic region (typically

6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets and

multiplets) are expected.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C79970&Mask=80
https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_79-97-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopropylidene Protons (-C(CH₃)₂-): A sharp singlet in the aliphatic region, likely around 1.6

ppm, integrating to six protons.

Methyl Protons (-CH₃ on the ring): A singlet in the aliphatic region, likely around 2.1-2.3 ppm,

integrating to six protons.

¹³C NMR Spectroscopy:

While a publicly available ¹³C NMR spectrum for Bisphenol C was not identified, its chemical

shifts can be reliably predicted based on its structure and comparison with related compounds

like Bisphenol A. The expected signals are:

Quaternary Carbon (Isopropylidene): A signal around 42 ppm.

Methyl Carbons (Isopropylidene): A signal around 31 ppm.

Methyl Carbons (on the ring): A signal around 16-20 ppm.

Aromatic Carbons: A series of signals in the range of 110-160 ppm. The carbon attached to

the hydroxyl group (C-OH) will be the most downfield, likely around 150-155 ppm. The

carbon attached to the isopropylidene group will also be downfield. The presence of the

methyl groups will influence the chemical shifts of the adjacent aromatic carbons.

Diagram 3: Predicted ¹³C NMR Chemical Shift Regions for Bisphenol C

Aliphatic Region (ppm)

Aromatic Region (ppm)

~16-20
(Ring -CH₃)

~31
(Isopropyl -CH₃)

~42
(Isopropyl C)

~110-145
(Aromatic C-H & C-C)

~150-155
(Aromatic C-OH)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://www.benchchem.com/product/b080822?utm_src=pdf-body
https://www.benchchem.com/product/b080822?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted ¹³C NMR chemical shift regions for Bisphenol C.

Safety and Handling
Bisphenol C is classified as causing skin and eye irritation, and may cause respiratory

irritation.[3] Standard laboratory safety precautions should be observed when handling this

compound, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical

properties of Bisphenol C. A thorough understanding of these properties, including its

chemical identity, solubility, and spectral characteristics, is essential for its effective and safe

use in research and development. The experimental protocols and the rationale behind the

choice of analytical methods presented here offer a practical framework for scientists working

with this and similar compounds. While there are still opportunities for further characterization,

particularly in obtaining more extensive quantitative solubility data in organic solvents, the

information compiled in this guide serves as a robust foundation for future studies and

applications of Bisphenol C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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